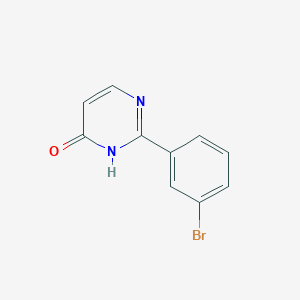
4(3H)-Pyrimidinone, 2-(3-bromophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4(3H)-Pyrimidinone, 2-(3-bromophenyl)-” is a chemical compound that belongs to the class of pyrimidinones. Pyrimidinones are heterocyclic compounds with a natural or synthetic origin . They have a nitrogen-based hetero-aromatic ring structure, which makes them a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of pyrimidinone derivatives often involves complex chemical reactions. For instance, pyrazolines and their derivatives, which are closely related to pyrimidinones, have been synthesized using various methods, including the Mannich reaction . The structures of these compounds are usually verified using techniques such as elemental microanalysis, FTIR, and NMR .Chemical Reactions Analysis
The chemical reactions involving “4(3H)-Pyrimidinone, 2-(3-bromophenyl)-” are likely to be complex and varied. For instance, a novel compound involving a pyrazoline derivative (which is structurally similar to pyrimidinones) was synthesized via a three-step protocol .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Quinazolin-4(3H)-ones : A study demonstrated the preparation of pyrido[4,3-d]pyrimidin-4(3H)-one via a catalyzed reaction, showcasing the compound's utility in synthesizing quinazolin-4(3H)-ones, which are important in medicinal chemistry (Bryan Li et al., 2013).
- Energetic Study of 4(3H)-pyrimidinone : Research on 4(3H)-Pyrimidinone has highlighted its role in mimicking the tautomeric equilibrium of pyrimidine nucleobases, important for understanding nucleobase behavior and interactions (Tiago L. P. Galvão et al., 2014).
Biological Applications
- Antitumor Activities : A study found that pyrimidinone derivatives, specifically 2-amino-5-bromo-6-mF-phenyl-4(3H)-pyrimidinone, exhibit antitumor activities by reducing metastatic nodules in mice, indicating their potential in cancer therapy (L. Milas et al., 1983).
- Inhibition of Phlebovirus Infections : Pyrimidinone analogues were evaluated for their efficacy against Phlebovirus infections in mice, showcasing the potential of these compounds in antiviral therapies (R. W. Sidwell et al., 1990).
Material Science and Chemistry
- Dimerization via Hydrogen Bonding : A study on ureidopyrimidinones highlighted their strong dimerization capabilities through quadruple hydrogen bonding, which is significant for the development of supramolecular assemblies and materials (F. H. Beijer et al., 1998).
Propiedades
IUPAC Name |
2-(3-bromophenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(6-8)10-12-5-4-9(14)13-10/h1-6H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNZDYFBGVWZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

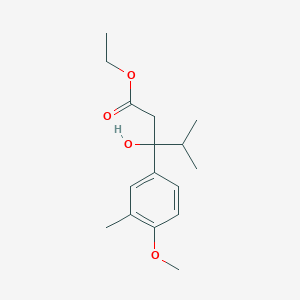
![[4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl](4-methylphenyl)methanone](/img/structure/B2710622.png)

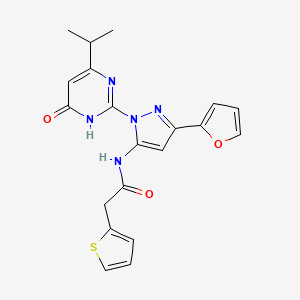
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2710625.png)


![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2710629.png)
methanone](/img/structure/B2710632.png)
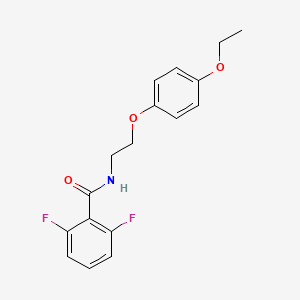
![2-methoxy-6-[(E)-(5,6,7,8-tetrahydronaphthalen-1-ylimino)methyl]phenol](/img/structure/B2710634.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2710637.png)
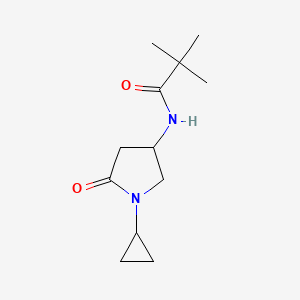
![Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2710642.png)